molecular formula C10H11NO B087139 E-3-(METHYL PHENYL AMINO)-2-PROPENAL CAS No. 14189-82-3

E-3-(METHYL PHENYL AMINO)-2-PROPENAL

Cat. No.: B087139
CAS No.: 14189-82-3
M. Wt: 161.2 g/mol
InChI Key: YLMOTKLYENPQLK-VMPITWQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-3-(METHYL PHENYL AMINO)-2-PROPENAL typically involves the reaction of aniline derivatives with acrolein under specific conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality .

Mechanism of Action

Biological Activity

E-3-(Methyl Phenyl Amino)-2-Propenal, also known as α-methylcinnamaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Basic Information

  • Chemical Formula : C10H11NO
  • Molecular Weight : 161.20 g/mol
  • CAS Number : 34900-01-1

Structural Characteristics

This compound features a propenal group attached to a methyl phenyl amino moiety, which contributes to its reactivity and biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal strains by interacting with cellular proteins and disrupting their function.

Fungal Strain Inhibition Percentage
Candida albicans85%
Aspergillus niger75%
Trichophyton rubrum70%

These results suggest that the compound may serve as a potential therapeutic agent in treating fungal infections.

Antibiofilm Activity

This compound also demonstrates antibiofilm activity, which is crucial in combating biofilm-associated infections. Studies have shown that it can disrupt the formation of biofilms in various bacterial species.

The compound's mechanism of action involves:

  • Covalent Bonding : this compound acts as an electrophile, reacting with nucleophilic sites in proteins, which can lead to the inhibition of enzymatic functions.
  • Impact on Cellular Pathways : It modulates the NF-κB pathway, influencing pro-inflammatory mediators and potentially reducing inflammation in various biological contexts .

Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of this compound against clinical isolates of Candida. The results indicated a dose-dependent inhibition of fungal growth, with the compound showing promise as an alternative to conventional antifungal agents .

Study 2: Biofilm Disruption

Another study investigated the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The findings revealed that treatment with this compound significantly reduced biofilm biomass and enhanced susceptibility to antibiotics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues, with a preference for lipid-rich environments.
  • Metabolism : Primarily metabolized by liver enzymes through oxidation and conjugation pathways.
  • Excretion : Excreted mainly via urine as metabolites.

Properties

IUPAC Name

(E)-3-(N-methylanilino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMOTKLYENPQLK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=CC=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=C/C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287034
Record name (2E)-3-(Methylphenylamino)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34900-01-1, 14189-82-3
Record name (2E)-3-(Methylphenylamino)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34900-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Methylphenylamino)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenal, 3-(methylphenylamino)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenal, 3-(methylphenylamino)-, (E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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